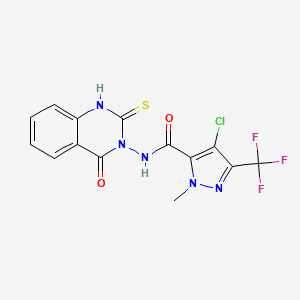

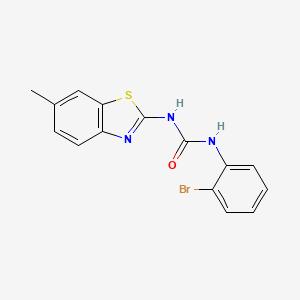

4-oxo-2-phenyl-4H-chromen-6-yl 3-phenylpropanoate

Übersicht

Beschreibung

The chemical compound 4-oxo-2-phenyl-4H-chromen-6-yl 3-phenylpropanoate is a derivative of 4H-chromene, a class of organic compounds known for their diverse pharmacological activities. Chromene derivatives have been extensively studied for their potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

Research on 4H-chromene derivatives, such as 4-oxo-4H-chromene-3-carboxylic acid, highlights a range of synthetic strategies, including Vilsmeier reaction and oxidation processes, to obtain biologically active compounds (Zhu et al., 2014). These methods provide a foundation for synthesizing various chromene derivatives, including 4-oxo-2-phenyl-4H-chromen-6-yl 3-phenylpropanoate.

Molecular Structure Analysis

Studies on similar compounds, like 4-oxo-N-phenyl-4H-chromene-2-carboxamide, reveal detailed molecular structures, showcasing anti-rotamer conformations around the C-N bond and the significance of intramolecular and intermolecular hydrogen bonding (Reis et al., 2013). These structural insights are crucial for understanding the chemical behavior and potential interactions of 4-oxo-2-phenyl-4H-chromen-6-yl 3-phenylpropanoate.

Chemical Reactions and Properties

The reactivity of chromene derivatives under various conditions, such as the synthesis of new 3-(4-oxo-4H-chromen-3-yl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives through 1,3-dipolar cycloaddition reactions, highlights the versatile chemical properties of these compounds (Xie et al., 2005). These reactions are indicative of the potential chemical transformations 4-oxo-2-phenyl-4H-chromen-6-yl 3-phenylpropanoate can undergo.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The crystal structure analysis of similar compounds provides insights into the solid-state properties and the effects of substituents on the overall stability and packing of the molecules in the crystal lattice.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are influenced by the chromene core and the specific substituents. For example, the study on the estimation of ground and excited-state dipole moments of synthesized coumarin derivatives highlights the impact of molecular structure on the solvatochromic properties and electronic transitions (Joshi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Polymers

Polymers functionalized with coumarin derivatives, like the poly(4-{[bis(2-hydroxyethyl)amino]methyl}-2-oxo-2H-chromen-7-yl-2-methylpropanoate), demonstrate unique dielectric properties, making them candidates for various applications in materials science. These polymers exhibit variable dielectric constants based on their composition and environmental conditions, suggesting their utility in electronic devices and sensors (Bezgin, Ayaz, & Demirelli, 2015).

Crown Ethers and Sensor Technology

Novel crown ethers derived from chromenones have been synthesized and shown to selectively bind certain metal cations. This selectivity is valuable in the development of sensors, especially for detecting metal ions in various environments. Their binding properties were studied using fluorescence spectroscopy, highlighting the application of chromene derivatives in the design of chemosensors (Bulut & Erk, 2001).

Fluorescence Sensors for Metal Ions

Coumarin-triazole-based probes synthesized from chromenone derivatives have been employed as highly sensitive fluorescence sensors for detecting iron(III) ions. This application is particularly relevant in environmental monitoring and biochemistry, where the precise detection of specific metal ions is critical (Joshi et al., 2015).

Antibacterial Activity

Chromen-2-one derivatives have also been synthesized and tested for their antibacterial properties. Research into these compounds reveals their potential as bacteriostatic and bactericidal agents, indicating their relevance in developing new antibiotics or disinfectants (Behrami & Dobroshi, 2019).

Electrochromic Materials

Electroactive monomers based on chromen-2-one and related structures have been explored for their use in creating electrochromic materials. These substances change color in response to an electric charge, making them suitable for applications in smart windows, displays, and electronic devices (Yigit et al., 2014).

Eigenschaften

IUPAC Name |

(4-oxo-2-phenylchromen-6-yl) 3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O4/c25-21-16-23(18-9-5-2-6-10-18)28-22-13-12-19(15-20(21)22)27-24(26)14-11-17-7-3-1-4-8-17/h1-10,12-13,15-16H,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCIIOJVWLVSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-2-phenylchromen-6-yl) 3-phenylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)

![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)

![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)

![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)

![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)

![ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)

![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4580199.png)